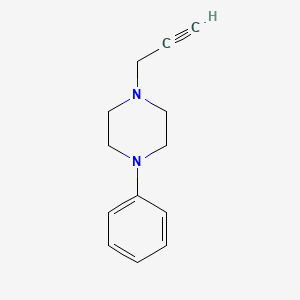

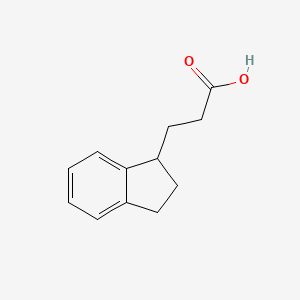

N-(4-methylenecyclohexyl)-3-(o-tolyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylenecyclohexyl)-3-(o-tolyl)propanamide, commonly known as MXE, is a synthetic dissociative drug that has gained popularity in the recreational drug market. MXE belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). Although MXE has been used for recreational purposes, it has also shown potential in scientific research due to its unique properties.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary targets of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the plant’s defense mechanism against herbivores .

Mode of Action

“N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” interacts with its targets by undergoing controlled hydroxylation . This process results in the production of hydroxylated diterpene derivatives, which inhibit sphingolipid biosynthesis in herbivores .

Biochemical Pathways

The compound affects the sphingolipid biosynthesis pathway in herbivores . The hydroxylated diterpene derivatives produced by the compound’s interaction with its targets act as inhibitors of this pathway . The downstream effects include a reduction in the herbivore’s ability to metabolize sphingolipids, thereby providing a defense mechanism for the plant .

Pharmacokinetics

The compound’s ability to undergo controlled hydroxylation suggests that it may be metabolized in a manner that allows for effective bioavailability .

Result of Action

The molecular and cellular effects of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide” action include the inhibition of sphingolipid biosynthesis in herbivores . This results in a defensive mechanism for the plant, as the herbivore’s metabolic processes are disrupted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide”. For instance, the plant’s metabolic modifications, regulated by environmental cues, can affect the compound’s hydroxylation process and thus its defensive function .

Propriétés

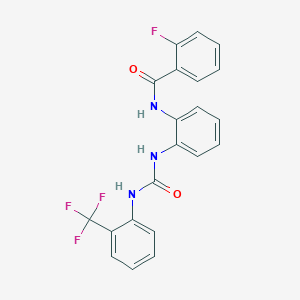

IUPAC Name |

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-13-7-10-16(11-8-13)18-17(19)12-9-15-6-4-3-5-14(15)2/h3-6,16H,1,7-12H2,2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJJBJQPZRWBJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2539485.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)

![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)

![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)

![N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2539500.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)